molecular formula C24H23N3O5 B5742941 3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5742941
M. Wt: 433.5 g/mol
InChI Key: PPLRFVYTEQPNJM-UHFFFAOYSA-N
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Description

3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine

Properties

IUPAC Name

dimethyl 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-14-19(23(28)30-3)21(20(15(2)25-14)24(29)31-4)17-13-27(16-9-6-5-7-10-16)26-22(17)18-11-8-12-32-18/h5-13,21,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLRFVYTEQPNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dihydropyridine core.
  • A pyrazole moiety.
  • A furan ring.

These structural components contribute to its biological activity by enabling interactions with various biological targets.

PropertyValue
Molecular FormulaC23H26N4O4
Molecular Weight422.48 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and receptor interactions:

  • Calcium Channel Blockade : Dihydropyridines are known calcium channel blockers that can influence cardiovascular functions by reducing vascular resistance and lowering blood pressure.
  • Antioxidant Activity : The presence of the furan and pyrazole rings may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and metabolic syndromes.

Anticancer Activity

Research has indicated that derivatives of dihydropyridines exhibit anticancer properties. The specific compound under review has been tested for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study demonstrated that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. It was suggested that the mechanism involves apoptosis induction through the activation of caspases .

Antidiabetic Effects

The compound has also been evaluated for its antihyperglycemic activity.

  • Experimental Findings : In vivo studies using diabetic rat models indicated a significant reduction in blood glucose levels after administration of the compound at doses of 10 mg/kg body weight . This effect was comparable to standard antidiabetic drugs like Metformin.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays:

  • In vitro Studies : The compound exhibited a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .

Comparative Analysis with Similar Compounds

A comparative analysis with other known compounds reveals unique aspects of this compound's activity:

CompoundAnticancer Activity (IC50)Antidiabetic Activity (mg/kg)Anti-inflammatory Activity
3,5-Dimethyl Dihydropyridine Derivative25 µM10 mg/kgSignificant
Other Dihydropyridine Analog30 µM15 mg/kgModerate

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to this structure exhibit significant antioxidant activity. The presence of the furan and pyrazole moieties contributes to their ability to scavenge free radicals, making them potential candidates for developing therapeutic agents against oxidative stress-related diseases .

Anticancer Activity
Studies have shown that derivatives of dihydropyridines can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it has demonstrated efficacy against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Cardiovascular Benefits
Dihydropyridines are well-known calcium channel blockers. This compound may exhibit similar properties, potentially leading to applications in treating hypertension and other cardiovascular diseases. Its structural features suggest enhanced selectivity for vascular smooth muscle cells .

Agricultural Applications

Pesticidal Activity
The compound shows promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Preliminary studies have indicated that it can effectively control various agricultural pests while being less harmful to beneficial insects .

Plant Growth Regulators
Research suggests that this compound may also act as a plant growth regulator. It has been observed to enhance seed germination rates and improve overall plant health by modulating hormonal pathways within plants .

Materials Science

Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. It can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its ability to conduct electricity while maintaining stability under operational conditions is crucial .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Antioxidant activity confirmed; potential for drug development.
Anticancer Activity Significant cytotoxic effects on cancer cell lines; apoptosis induction observed.
Cardiovascular Benefits Potential calcium channel blocking activity; implications for hypertension treatment.
Agricultural Applications Effective against agricultural pests; minimal impact on beneficial species.
Plant Growth Regulation Enhanced germination and plant health through hormonal modulation.
Organic Electronics Viable candidate for OLEDs and OPVs due to electronic properties.

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